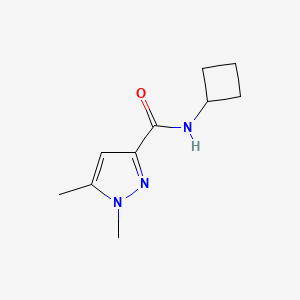

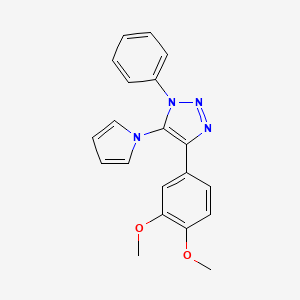

2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They are widely used in the pharmaceutical industry due to their diverse range of biological activities .

Synthesis Analysis

Benzamides can be synthesized through various methods. One common method is the condensation of carboxylic acids and amines . The reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides can be characterized using various spectroscopic methods such as FTIR, NMR, UV-vis, and mass spectrometry . X-ray crystallography can also be used for structural characterization .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, they can react with potassium carbonate to produce effervescence . This reaction is used in titration analysis, a type of quantitative chemical analysis .Physical and Chemical Properties Analysis

Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . Their solubility in water can vary depending on the number of carbon atoms in the compound .科学的研究の応用

Anti-inflammatory Applications

The research into peripheral benzodiazepine receptors has highlighted potential anti-inflammatory properties of related compounds. While the exact chemical mentioned was not directly studied, analogs within this category have shown significant effects in reducing inflammation in vivo, suggesting a potential pathway for further investigation of related compounds for anti-inflammatory applications (Torres et al., 1999).

Polymer Science

In the realm of polymer science, derivatives similar to "2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide" have been utilized in the synthesis of hyperbranched aromatic polyimides, showcasing their utility in creating materials with desirable properties such as solubility in common organic solvents and high thermal stability (Yamanaka et al., 2000).

Medicinal Chemistry

In medicinal chemistry, compounds structurally related to "this compound" have been explored for their potential as biologically active molecules. For instance, azomethine derivatives of related structures have shown promise in displaying cytostatic, antitubercular, and anti-inflammatory activities, highlighting the compound's relevance in drug discovery and pharmaceutical research (Chiriapkin et al., 2021).

Chemical Synthesis

The compound and its analogs have also been pivotal in advancing synthetic methodologies. For example, studies have demonstrated their role in facilitating cyclization-elimination reactions to produce novel cyclopentene derivatives, further underscoring the chemical's versatility and applicability in organic synthesis (Beak & Burg, 1986).

作用機序

The mechanism of action of benzamides can vary depending on their specific structure and the biological target they interact with . For example, some benzamides have been found to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in Alzheimer’s disease .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-2-[(3-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-10(2)24(21,22)12-6-4-5-11(9-12)14(19)18-16-13(7-8-23-16)15(20)17-3/h4-10H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVUGIAWDOHSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)

![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)

![N'-benzyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2757494.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)